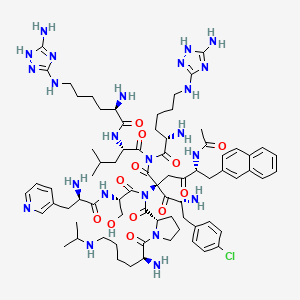

Azaline

Description

Properties

CAS No. |

134457-26-4 |

|---|---|

Molecular Formula |

C74H106ClN23O12 |

Molecular Weight |

1545.2 g/mol |

IUPAC Name |

(2S)-N-[(2R,4S,7R)-7-acetamido-2-amino-4-[[(2S)-2-amino-6-[(5-amino-1H-1,2,4-triazol-3-yl)amino]hexanoyl]-[(2S)-2-[[(2R)-2-amino-6-[(5-amino-1H-1,2,4-triazol-3-yl)amino]hexanoyl]amino]-4-methylpentanoyl]carbamoyl]-1-(4-chlorophenyl)-8-naphthalen-2-yl-3,6-dioxooctan-4-yl]-1-[(2S)-2-amino-6-(propan-2-ylamino)hexanoyl]-N-[(2S)-2-[[(2R)-2-amino-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C74H106ClN23O12/c1-42(2)34-57(88-62(103)51(76)19-8-12-31-85-72-90-70(81)92-94-72)66(107)97(65(106)53(78)21-10-13-32-86-73-91-71(82)93-95-73)69(110)74(61(102)54(79)36-45-24-27-50(75)28-25-45,39-60(101)56(87-44(5)100)38-46-23-26-48-17-6-7-18-49(48)35-46)98(67(108)58(41-99)89-63(104)55(80)37-47-16-14-29-83-40-47)68(109)59-22-15-33-96(59)64(105)52(77)20-9-11-30-84-43(3)4/h6-7,14,16-18,23-29,35,40,42-43,51-59,84,99H,8-13,15,19-22,30-34,36-39,41,76-80H2,1-5H3,(H,87,100)(H,88,103)(H,89,104)(H4,81,85,90,92,94)(H4,82,86,91,93,95)/t51-,52+,53+,54-,55-,56-,57+,58+,59+,74+/m1/s1 |

InChI Key |

XHCGTVHIQUXPRM-SSIREWOPSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N(C(=O)[C@H](CCCCNC1=NNC(=N1)N)N)C(=O)[C@](CC(=O)[C@@H](CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)[C@@H](CC4=CC=C(C=C4)Cl)N)N(C(=O)[C@@H]5CCCN5C(=O)[C@H](CCCCNC(C)C)N)C(=O)[C@H](CO)NC(=O)[C@@H](CC6=CN=CC=C6)N)NC(=O)[C@@H](CCCCNC7=NNC(=N7)N)N |

Canonical SMILES |

CC(C)CC(C(=O)N(C(=O)C(CCCCNC1=NNC(=N1)N)N)C(=O)C(CC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=O)C)(C(=O)C(CC4=CC=C(C=C4)Cl)N)N(C(=O)C5CCCN5C(=O)C(CCCCNC(C)C)N)C(=O)C(CO)NC(=O)C(CC6=CN=CC=C6)N)NC(=O)C(CCCCNC7=NNC(=N7)N)N |

Appearance |

Solid powder |

Other CAS No. |

134457-26-4 |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

1-AcNal-2-Cpa-3-Pal-5,6-Lys-8-ILys-10-Ala-GnRH azaline GnRH, Ac-Nal(1)-Cpa(2)-Pal(3)-Lys(5,6)-ILys(8)-Ala(10)- LHRH,-N-acetyl-2-naphthylalanyl(1)-4-chlorophenylalanyl(2)-3-pyridylalanyl(3)-lysyl(5,6)-iodolysyl(8)-alanine(10)- |

Origin of Product |

United States |

Foundational & Exploratory

The Multi-Faceted Mechanism of Action of Azelastine Hydrochloride: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine hydrochloride is a second-generation antihistamine renowned for its broad-spectrum anti-allergic and anti-inflammatory properties. Its therapeutic efficacy extends beyond simple histamine H1 receptor antagonism, encompassing a complex interplay of mast cell stabilization, inhibition of inflammatory mediator synthesis and release, and modulation of key signaling pathways. This technical guide provides a comprehensive overview of the molecular mechanisms underpinning the action of azelastine, supported by quantitative data, detailed experimental protocols, and visual representations of the involved biological pathways.

Core Mechanism: Histamine H1 Receptor Antagonism

Azelastine is a potent and selective antagonist of the histamine H1 receptor.[1][2][3] By competitively binding to H1 receptors on nerve endings, smooth muscle cells, and glandular cells, azelastine effectively blocks the downstream effects of histamine, a primary mediator of allergic symptoms such as itching, sneezing, and rhinorrhea.[4][5] Studies have demonstrated that azelastine possesses a high affinity for the H1 receptor, with a binding affinity approximately tenfold greater than that of the first-generation antihistamine, chlorpheniramine, on a milligram-per-milligram basis.[3][6] While a precise Ki value is not consistently reported across literature, its high affinity is well-established through competitive radioligand binding assays.[1][5]

Experimental Protocol: Competitive Radioligand Binding Assay for H1 Receptor Affinity

This protocol outlines a standard method for determining the binding affinity of azelastine for the histamine H1 receptor.

Objective: To determine the IC50 and subsequently the Ki (inhibition constant) of azelastine for the human histamine H1 receptor.

Materials:

-

Human lung tissue or Chinese Hamster Ovary (CHO) cells stably expressing the human H1 receptor.

-

Radioligand: [3H]pyrilamine.

-

Unlabeled competitor: Azelastine hydrochloride.

-

Lysis/Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, pH 7.4.

-

Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

-

Glass fiber filters (e.g., Whatman GF/C).

-

Scintillation cocktail.

-

Scintillation counter.

-

96-well plates.

-

Filter manifold for 96-well plates.

Procedure:

-

Membrane Preparation: Homogenize human lung tissue or CHO cells expressing the H1 receptor in ice-cold lysis buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes to remove nuclei and large debris. Centrifuge the resulting supernatant at 20,000 x g for 20 minutes at 4°C to pellet the membranes. Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation. Resuspend the final pellet in binding buffer and determine the protein concentration (e.g., using a BCA assay).

-

Binding Assay: In a 96-well plate, combine in a final volume of 250 µL:

-

150 µL of membrane preparation (typically 50-100 µg of protein).

-

50 µL of various concentrations of azelastine hydrochloride (e.g., 10^-10 to 10^-5 M).

-

50 µL of [3H]pyrilamine at a concentration near its Kd.

-

-

Incubation: Incubate the plates at 30°C for 60 minutes with gentle agitation to reach binding equilibrium.

-

Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in 0.3% polyethyleneimine (PEI) using a cell harvester. Wash the filters rapidly four times with ice-cold wash buffer to separate bound from free radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of azelastine that inhibits 50% of the specific binding of [3H]pyrilamine (IC50 value) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mast Cell Stabilization

A crucial aspect of azelastine's mechanism is its ability to stabilize mast cells, thereby inhibiting the release of pre-formed and newly synthesized inflammatory mediators.[3][4] This action is critical in attenuating both the early and late phases of the allergic response.

Inhibition of Mediator Release

Azelastine has been shown to inhibit the release of a wide array of mediators from mast cells, including:

-

Histamine: A primary mediator of acute allergic symptoms.

-

Tryptase: A serine protease stored in mast cell granules.

-

Leukotrienes: Potent bronchoconstrictors and chemoattractants.

-

Cytokines: Including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-8 (IL-8), which contribute to the late-phase inflammatory response.[7][8]

The inhibitory effect of azelastine on mediator release is dose-dependent, with specific IC50 values varying depending on the cell type and stimulus used.

Signaling Pathway of Mast Cell Stabilization

The stabilizing effect of azelastine on mast cells is thought to be mediated through the inhibition of intracellular calcium ion (Ca2+) influx and the subsequent downstream signaling events.[7][8] Upon allergen-induced cross-linking of IgE receptors on the mast cell surface, a signaling cascade is initiated, leading to an increase in intracellular Ca2+. This calcium signal is a critical trigger for degranulation. Azelastine has been shown to inhibit this increase in intracellular Ca2+, thereby preventing the release of granular contents.[7] Furthermore, azelastine can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the expression of pro-inflammatory cytokines.[1][4][7]

Caption: Azelastine's Mast Cell Stabilization Pathway

Experimental Protocol: Histamine Release Assay from Rat Peritoneal Mast Cells

This protocol details a method for quantifying the inhibitory effect of azelastine on histamine release from mast cells.

Objective: To measure the IC50 of azelastine for the inhibition of antigen-induced histamine release.

Materials:

-

Male Wistar rats.

-

Tyrode's buffer (containing 0.1% gelatin).

-

Compound 48/80 or specific antigen (e.g., ovalbumin for sensitized rats).

-

Azelastine hydrochloride.

-

Perchloric acid.

-

o-Phthaldialdehyde (OPT).

-

NaOH and HCl for pH adjustments.

-

Fluorometer.

Procedure:

-

Mast Cell Isolation: Euthanize rats and inject 10 mL of ice-cold Tyrode's buffer into the peritoneal cavity. Gently massage the abdomen for 2-3 minutes. Aspirate the peritoneal fluid, which is rich in mast cells.

-

Cell Washing: Centrifuge the peritoneal fluid at 150 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in fresh Tyrode's buffer. Repeat the washing step twice.

-

Incubation with Azelastine: Resuspend the final cell pellet in Tyrode's buffer to a concentration of approximately 1-2 x 10^5 mast cells/mL. Pre-incubate the cell suspension with various concentrations of azelastine hydrochloride for 10-15 minutes at 37°C.

-

Stimulation of Histamine Release: Initiate histamine release by adding a stimulant (e.g., Compound 48/80 at 0.5 µg/mL) to the cell suspension and incubate for 15 minutes at 37°C.

-

Termination of Reaction: Stop the reaction by placing the tubes on ice and centrifuging at 400 x g for 10 minutes at 4°C.

-

Histamine Measurement:

-

Collect the supernatant for released histamine.

-

Lyse the cell pellet with distilled water to measure residual histamine.

-

To both supernatant and lysed pellet samples, add perchloric acid to precipitate proteins. Centrifuge and collect the supernatant.

-

Add NaOH and OPT to the supernatant and incubate to form a fluorescent derivative of histamine.

-

Stop the reaction with HCl.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

-

Data Analysis: Calculate the percentage of histamine release for each azelastine concentration relative to the total histamine content (released + residual). Determine the IC50 value by plotting the percentage inhibition of histamine release against the log concentration of azelastine.

Inhibition of Leukotriene Synthesis and Action

Azelastine significantly impacts the leukotriene pathway, which plays a pivotal role in the pathophysiology of asthma and allergic rhinitis.[9][10][11]

Dual Inhibition Mechanism

Azelastine's effect on leukotrienes is twofold:

-

Inhibition of Synthesis: Azelastine inhibits the formation of leukotrienes, particularly leukotriene C4 (LTC4).[11]

-

Antagonism of Action: It also antagonizes the bronchoconstrictive effects of existing leukotrienes.

Signaling Pathway of Leukotriene Synthesis Inhibition

The synthesis of leukotrienes begins with the liberation of arachidonic acid from membrane phospholipids by phospholipase A2 (PLA2). Arachidonic acid is then converted to leukotriene A4 (LTA4) by 5-lipoxygenase (5-LO) in a process that requires the 5-lipoxygenase-activating protein (FLAP). LTA4 is subsequently converted to LTC4 by LTC4 synthase. Azelastine is believed to inhibit this pathway by:

-

Inhibiting Phospholipase A2 (PLA2): Reducing the availability of arachidonic acid.[11]

-

Inhibiting 5-Lipoxygenase (5-LO) Translocation: Azelastine may inhibit the Ca2+-dependent translocation of 5-LO from the cytosol to the nuclear membrane, a critical step for its activation.[9]

-

Inhibiting LTC4 Synthase: Directly inhibiting the enzyme that produces LTC4.[11]

Caption: Azelastine's Inhibition of Leukotriene Synthesis

Experimental Protocol: Leukotriene C4 (LTC4) Synthesis and Release Assay

This protocol describes a method to assess the inhibitory effect of azelastine on LTC4 synthesis in inflammatory cells.

Objective: To determine the IC50 of azelastine for the inhibition of LTC4 synthesis and release from human neutrophils.

Materials:

-

Human peripheral blood.

-

Density gradient centrifugation medium (e.g., Ficoll-Paque).

-

Hanks' Balanced Salt Solution (HBSS).

-

Calcium ionophore A23187.

-

Azelastine hydrochloride.

-

LTC4 ELISA kit or High-Performance Liquid Chromatography (HPLC) system.

-

Methanol.

-

Internal standard (e.g., Prostaglandin B2).

Procedure:

-

Neutrophil Isolation: Isolate neutrophils from human peripheral blood using density gradient centrifugation followed by dextran sedimentation and hypotonic lysis of erythrocytes.

-

Cell Culture: Resuspend the purified neutrophils in HBSS to a concentration of 5 x 10^6 cells/mL.

-

Incubation with Azelastine: Pre-incubate the neutrophil suspension with various concentrations of azelastine for 15-30 minutes at 37°C.

-

Stimulation of LTC4 Synthesis: Add calcium ionophore A23187 (e.g., 5 µM) to the cell suspension to stimulate LTC4 synthesis and incubate for 15 minutes at 37°C.

-

Termination and Extraction: Stop the reaction by adding ice-cold methanol. Centrifuge to pellet the cell debris.

-

Quantification:

-

ELISA: Analyze the supernatant for LTC4 concentration using a commercial ELISA kit according to the manufacturer's instructions.

-

HPLC: Add an internal standard to the supernatant. Perform solid-phase extraction to purify the leukotrienes. Analyze the extracted sample by reverse-phase HPLC with UV detection.

-

-

Data Analysis: Calculate the percentage inhibition of LTC4 production for each azelastine concentration and determine the IC50 value.

Quantitative Summary of Azelastine's Inhibitory Activities

The multifaceted nature of azelastine's mechanism of action is reflected in its varied inhibitory concentrations across different experimental models.

Table 1: Receptor Binding and Functional Antagonism of Azelastine

| Target | Assay Type | System | Value |

| Histamine H1 Receptor | Functional Inhibition | CHO-K1 cells expressing human H1R | IC50 = 273 nM (with 2.5 min pre-incubation)[12] |

| Leukotriene C4 (LTC4) Contraction | Antagonism | Guinea pig ileum | IC50 = 7.0 x 10⁻⁶ M |

| Leukotriene D4 (LTD4) Contraction | Antagonism | Guinea pig ileum | IC50 = 1.1 x 10⁻⁵ M |

Table 2: Inhibition of Mediator Release and Synthesis by Azelastine

| Mediator | Cell Type / System | Stimulus | IC50 / Inhibition |

| Histamine | Rat Peritoneal Mast Cells | Antigen | 4.8 µM |

| Histamine | Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | 5 µM |

| Leukotriene C4 (LTC4) | Human Neutrophils & Eosinophils | - | 0.9 - 1.1 µM[9] |

| Leukotriene C4 (LTC4) | Intact Murine Peritoneal Cells | - | 10 µM[9] |

| Leukotriene C4 (LTC4) | Chopped Guinea Pig Liver | - | 14 µM[9] |

| Leukotriene C4/D4 | Human Polymorphonuclear Leukocytes | Calcium Ionophore A23187 | 2.3 x 10⁻⁶ M (30 min pre-incubation) |

| Tumor Necrosis Factor-α (TNF-α) | Rat Mast (RBL-2H3) Cell Line | Antigen | 25.7 µM |

| Tumor Necrosis Factor-α (TNF-α) | Rat Mast (RBL-2H3) Cell Line | Ionomycin | 1.66 µM |

| Tumor Necrosis Factor-α (TNF-α) | Human Cord Blood-derived Mast Cells | Anti-IgE | ~80% inhibition at 6 µM[7][8] |

| Interleukin-6 (IL-6) | Human Cord Blood-derived Mast Cells | Anti-IgE | ~83% inhibition at 24 µM[7][8] |

| Interleukin-8 (IL-8) | Human Cord Blood-derived Mast Cells | Anti-IgE | ~99% inhibition at 60 µM[7][8] |

Conclusion

The mechanism of action of azelastine hydrochloride is complex and multifaceted, extending well beyond its primary function as a histamine H1 receptor antagonist. Its ability to stabilize mast cells, inhibit the synthesis and release of a broad range of inflammatory mediators including leukotrienes and cytokines, and modulate key intracellular signaling pathways such as Ca2+ influx and NF-κB activation, collectively contribute to its potent anti-allergic and anti-inflammatory effects. This comprehensive pharmacological profile provides a strong rationale for its clinical efficacy in the management of allergic rhinitis and conjunctivitis. Further research into the nuanced interactions of azelastine with these various molecular targets will continue to enhance our understanding of its therapeutic benefits and may open new avenues for its clinical application.

References

- 1. scispace.com [scispace.com]

- 2. Structure and Inhibition of Mouse Leukotriene C4 Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. droracle.ai [droracle.ai]

- 4. Suppression by azelastine hydrochloride of NF-kappa B activation involved in generation of cytokines and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. rhinologyjournal.com [rhinologyjournal.com]

- 7. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scholars.nova.edu [scholars.nova.edu]

- 9. Azelastine--a novel in vivo inhibitor of leukotriene biosynthesis: a possible mechanism of action: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of allergic and nonallergic leukotriene C4 formation and histamine secretion by azelastine: implication for its mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of leukotriene synthesis by azelastine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. iovs.arvojournals.org [iovs.arvojournals.org]

Beyond the H1-Receptor: An In-depth Technical Guide to the Molecular Targets of Azelastine

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azelastine, a second-generation antihistamine, is a well-established therapeutic agent for allergic rhinitis and conjunctivitis. Its primary mechanism of action has long been attributed to its potent antagonism of the histamine H1 receptor. However, a growing body of evidence reveals that azelastine's clinical efficacy extends beyond simple H1-receptor blockade. This technical guide delves into the diverse molecular targets of azelastine, elucidating its multifaceted anti-inflammatory and immunomodulatory properties. By exploring these non-H1 receptor-mediated actions, we aim to provide a comprehensive resource for researchers and drug development professionals seeking to understand and leverage the full therapeutic potential of this versatile molecule.

Core Molecular Targets of Azelastine Beyond H1-Receptors

Azelastine exerts its extended therapeutic effects by targeting key components of the allergic inflammatory cascade. These actions can be broadly categorized into mast cell stabilization, inhibition of inflammatory mediators, downregulation of adhesion molecules, and reduction of oxidative stress.

Mast Cell Stabilization

Azelastine effectively stabilizes mast cells, preventing their degranulation and the subsequent release of a plethora of pro-inflammatory mediators. This action is crucial in attenuating both the early and late phases of the allergic response.

Quantitative Data on Mast Cell Stabilization by Azelastine

| Mediator Inhibited | Cell Type | Stimulus | Azelastine Concentration | Percent Inhibition | Reference |

| Histamine | Human Cultured Mast Cells (hCBMC) | Anti-IgE | 24 µM | 41% | [1] |

| Tryptase | Human Cultured Mast Cells (hCBMC) | Anti-IgE | 24 µM | 55% | [1] |

| TNF-α | Rat Mast Cells (RBL-2H3) | Antigen | IC50: 25.7 ± 3.4 µM | 50% | [2] |

| TNF-α | Rat Mast Cells (RBL-2H3) | Ionomycin | IC50: 1.66 ± 0.45 µM | 50% | [2] |

| TNF-α | Human Cultured Mast Cells (hCBMC) | Anti-IgE | 6 µM | 80% | [3] |

| IL-6 | Human Cultured Mast Cells (hCBMC) | Anti-IgE | 24 µM | 83% | [1][3] |

| IL-8 | Human Cultured Mast Cells (hCBMC) | Anti-IgE | 60 µM | 99% | [3] |

| Histamine | Rabbit Leukocytes | Antigen | IC50: 4.5 µM | 50% | [4] |

| Histamine | Rat Peritoneal Mast Cells | Calcium Ionophore A23187 | IC50: 5 µM | 50% | [5] |

Inhibition of Inflammatory Mediators

Azelastine demonstrates significant inhibitory effects on the synthesis and release of leukotrienes, potent lipid mediators that contribute to bronchoconstriction, mucus secretion, and inflammatory cell recruitment.

Quantitative Data on Leukotriene Inhibition by Azelastine

| Parameter | Cell/Tissue Type | Stimulus | Azelastine Concentration (IC50) | Reference |

| Leukotriene Release | Human Neutrophils and Eosinophils | - | 0.9 - 1.1 µM | [6][7] |

| 5-Lipoxygenase Activity | Intact Murine Peritoneal Cells | - | 10 µM | [6][7] |

| 5-Lipoxygenase Activity | Chopped Guinea Pig Liver | - | 14 µM | [6][7] |

| Leukotriene C4/D4 Release | Passively Sensitized Guinea Pig Lung | - | 6.4 x 10⁻⁵ M (15 min preincubation) | [8] |

| Leukotriene C4/D4 Release | Passively Sensitized Guinea Pig Lung | - | 4.7 x 10⁻⁵ M (30 min preincubation) | [8] |

| Leukotriene Release | Human Polymorphonuclear Leukocytes | Calcium Ionophore A23187 | 3.6 x 10⁻⁵ M (15 min preincubation) | [8] |

| Leukotriene Release | Human Polymorphonuclear Leukocytes | Calcium Ionophore A23187 | 2.3 x 10⁻⁶ M (30 min preincubation) | [8] |

| 5-Lipoxygenase Activity | Disrupted Murine Peritoneal Cells & RBL Cells | - | > 100 µM | [6][7] |

Beyond leukotrienes, azelastine has also been shown to inhibit the effects of other inflammatory mediators such as kinins and platelet-activating factor.[8][9]

Downregulation of Adhesion Molecules

Azelastine can modulate the expression of intercellular adhesion molecule-1 (ICAM-1), a key protein involved in the recruitment and migration of inflammatory cells to the site of allergic inflammation.

Studies have shown that topical administration of azelastine significantly decreases ICAM-1 expression on nasal and conjunctival epithelial cells following allergen challenge.[10][11] This effect contributes to the reduction of eosinophilic and neutrophilic infiltration during both early and late-phase allergic reactions.[10]

Inhibition of Reactive Oxygen Species (ROS)

Azelastine has been demonstrated to inhibit the generation of reactive oxygen species (ROS) by human neutrophils, which are key contributors to tissue damage and inflammation in allergic conditions. Specifically, azelastine significantly inhibits the production of superoxide radical anion (O2-), hydrogen peroxide (H2O2), and hydroxyl radical (OH·) by human neutrophils.[12]

Modulation of Intracellular Signaling Pathways

The diverse molecular effects of azelastine are underpinned by its ability to interfere with key intracellular signaling pathways. Notably, azelastine has been shown to inhibit the increase of intracellular calcium ion (Ca2+) levels and the activation of Nuclear Factor-kappaB (NF-κB) in human mast cells.[3] The inhibition of NF-κB activation is significant as this transcription factor plays a central role in the expression of numerous pro-inflammatory genes, including those for cytokines and adhesion molecules. Azelastine at a concentration of 10⁻⁵ M has been shown to suppress NF-κB activation in human peripheral blood lymphocytes, human monocytes, and human gingival fibroblasts.[13]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the non-H1 receptor-mediated actions of azelastine.

Mast Cell Degranulation and Mediator Release Assays

-

Objective: To quantify the inhibitory effect of azelastine on the release of histamine, tryptase, and cytokines from mast cells.

-

Methodology:

-

Cell Culture: Human cord blood-derived mast cells (hCBMC) or a rat basophilic leukemia cell line (RBL-2H3) are typically used.

-

Sensitization: Cells are sensitized with human IgE.

-

Azelastine Treatment: Cells are pre-incubated with varying concentrations of azelastine for a specified period (e.g., 5 minutes).[3][14]

-

Stimulation: Mast cell degranulation is induced by challenging the cells with an antigen (e.g., anti-IgE) or a calcium ionophore (e.g., A23187).[3][5][14]

-

Quantification of Mediators:

-

Histamine and Tryptase: Released histamine and tryptase in the cell supernatant are quantified using specific enzyme-linked immunosorbent assays (ELISAs) or fluorometric assays.[1][14]

-

Cytokines (IL-6, IL-8, TNF-α): The concentrations of secreted cytokines are measured by sandwich ELISA.[3] This involves capturing the cytokine with a specific antibody coated on a microplate, followed by detection with a labeled secondary antibody.[15][16][17][18]

-

-

Leukotriene Synthesis Inhibition Assay

-

Objective: To determine the IC50 of azelastine for the inhibition of leukotriene synthesis.

-

Methodology:

-

Cell Source: Human polymorphonuclear leukocytes (neutrophils and eosinophils) or rat peritoneal cells are isolated.[6][8]

-

Azelastine Incubation: Cells are pre-incubated with different concentrations of azelastine.

-

Stimulation: Leukotriene synthesis is stimulated using a calcium ionophore like A23187.[8]

-

Leukotriene Measurement: The amount of leukotrienes (e.g., LTC4, LTB4) released into the supernatant is quantified using high-performance liquid chromatography (HPLC) or specific ELISAs.

-

ICAM-1 Expression Assay

-

Objective: To assess the effect of azelastine on the expression of ICAM-1 on epithelial cells.

-

Methodology:

-

Cell Source: Conjunctival or nasal epithelial cells are obtained from allergic subjects, often via scraping or impression cytology.[19][20][21]

-

In Vivo or Ex Vivo Treatment: Subjects may be treated with azelastine nasal spray or eye drops prior to allergen challenge, or the collected cells can be treated in vitro.[10]

-

Allergen Challenge: An allergen-specific challenge is performed to induce ICAM-1 expression.[20]

-

ICAM-1 Detection: The expression of ICAM-1 on the epithelial cells is determined using:

-

Immunocytochemistry: Cells are stained with a monoclonal antibody against ICAM-1, followed by a labeled secondary antibody for visualization.[20]

-

Flow Cytometry: Cells are labeled with a fluorescently tagged anti-ICAM-1 antibody and analyzed by flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity.[21]

-

-

Reactive Oxygen Species (ROS) Generation Assay

-

Objective: To measure the inhibitory effect of azelastine on ROS production by neutrophils.

-

Methodology:

-

Neutrophil Isolation: Human neutrophils are isolated from peripheral blood.

-

Azelastine Treatment: Neutrophils are pre-incubated with azelastine.

-

Stimulation: ROS production is stimulated with agents like phorbol myristate acetate (PMA) or opsonized zymosan.

-

ROS Detection: The generation of specific ROS is measured using:

-

Chemiluminescence: Luminol or lucigenin-dependent chemiluminescence is used to detect superoxide anion.

-

Fluorometric Probes: Specific fluorescent probes, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), are used to measure intracellular H2O2.

-

-

NF-κB Activation Assay

-

Objective: To determine if azelastine inhibits the activation of the transcription factor NF-κB.

-

Methodology:

-

Cell Culture and Treatment: Human mast cells or other relevant cell types are treated with azelastine prior to stimulation with an appropriate agonist (e.g., anti-IgE).[3]

-

Nuclear Extract Preparation: Nuclear extracts are prepared from the treated and control cells.

-

Electrophoretic Mobility Shift Assay (EMSA): This is the gold standard for detecting NF-κB activation. A radiolabeled DNA probe containing the NF-κB consensus binding site is incubated with the nuclear extracts. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis and visualized by autoradiography. A reduction in the shifted band in the presence of azelastine indicates inhibition of NF-κB activation.[3]

-

Intracellular Calcium Measurement

-

Objective: To assess the effect of azelastine on intracellular calcium mobilization.

-

Methodology:

-

Cell Loading: Mast cells are loaded with a calcium-sensitive fluorescent indicator dye, such as Fura-2 AM or Fluo-4 AM.

-

Azelastine Treatment: The dye-loaded cells are treated with azelastine.

-

Stimulation: An agonist (e.g., anti-IgE) is added to stimulate an increase in intracellular calcium.

-

Fluorometric Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured over time using a fluorescence spectrophotometer or a fluorescence microscope.[3]

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by azelastine and a typical experimental workflow for assessing its anti-inflammatory effects.

Caption: Azelastine's inhibitory effects on multiple inflammatory pathways.

References

- 1. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Suppression of TNF-alpha secretion by azelastine in a rat mast (RBL-2H3) cell line: evidence for differential regulation of TNF-alpha release, transcription, and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibition of allergic histamine release by azelastine and selected antiallergic drugs from rabbit leukocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Inhibition of calcium ionophore (A23187)-stimulated histamine release from rat peritoneal mast cells by azelastine: implications for its mode of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Azelastine--a novel in vivo inhibitor of leukotriene biosynthesis: a possible mechanism of action: a mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Azelastine | C22H24ClN3O | CID 2267 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. karger.com [karger.com]

- 9. Inhibitory effects of azelastine on nasal allergic responses in sensitized guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Topical azelastine reduces eosinophil activation and intercellular adhesion molecule-1 expression on nasal epithelial cells: an antiallergic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of Leukotriene Synthesis by Azelastine [ouci.dntb.gov.ua]

- 12. Effects of azelastine on neutrophil chemotaxis, phagocytosis and oxygen radical generation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Suppression by azelastine hydrochloride of NF-kappa B activation involved in generation of cytokines and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bdbiosciences.com [bdbiosciences.com]

- 16. h-h-c.com [h-h-c.com]

- 17. ELISA AND MULTIPLEX TECHNOLOGIES FOR CYTOKINE MEASUREMENT IN INFLAMMATION AND AGING RESEARCH - PMC [pmc.ncbi.nlm.nih.gov]

- 18. biocompare.com [biocompare.com]

- 19. Expression of ICAM-1 on conjunctival epithelium and ECP in tears and serum from children with allergic conjunctivitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Allergic subjects express intercellular adhesion molecule--1 (ICAM-1 or CD54) on epithelial cells of conjunctiva after allergen challenge - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. ICAM-1 expression on conjunctival epithelial cells in patients with cystic fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Azelastine's In Vitro Anti-Inflammatory Properties: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine, a second-generation histamine H1 receptor antagonist, is widely recognized for its efficacy in the management of allergic rhinitis and conjunctivitis.[1][2][3] Beyond its primary antihistaminic activity, a substantial body of in vitro evidence has elucidated a broader spectrum of anti-inflammatory properties. This technical guide provides a comprehensive overview of the in vitro anti-inflammatory mechanisms of azelastine, focusing on its effects on various immune cells, the inhibition of inflammatory mediators, and the modulation of key signaling pathways. Detailed experimental protocols for seminal assays are provided, alongside a quantitative summary of its inhibitory effects. This document aims to serve as a core resource for researchers and professionals in the field of immunology and drug development, offering insights into the multifaceted anti-inflammatory actions of azelastine.

Introduction to Azelastine's Anti-Inflammatory Profile

Azelastine hydrochloride is a phthalazinone derivative that distinguishes itself from other antihistamines through its multiple mechanisms of action that contribute to its anti-inflammatory effects.[1] In addition to being a potent and selective H1 receptor antagonist, in vitro studies have demonstrated its ability to stabilize mast cells, inhibit the synthesis and release of a wide array of pro-inflammatory mediators, and modulate the activity of various immune cells.[1][4][5][6] These properties extend its therapeutic potential beyond simple histamine blockade, positioning it as a compound with significant immunomodulatory capabilities.[5] This guide will delve into the in vitro evidence that substantiates these claims.

Effects on Key Inflammatory Cells

Azelastine exerts its anti-inflammatory effects by acting on a variety of immune cells involved in the inflammatory cascade.

Mast Cells

Mast cells are pivotal in the initiation of allergic inflammation, releasing a plethora of pre-formed and newly synthesized mediators upon activation.[5] Azelastine has been shown to be a potent stabilizer of mast cells.[3][4] In vitro studies demonstrate that azelastine inhibits the degranulation of mast cells, thereby preventing the release of histamine, tryptase, and other pro-inflammatory molecules.[5][7] This mast cell stabilizing effect is a key component of its anti-inflammatory action.[3][4]

Neutrophils

Neutrophils are key effector cells in the inflammatory response, and their activity is modulated by azelastine. In vitro, azelastine has been shown to significantly inhibit the generation of reactive oxygen species (ROS), such as the superoxide anion (O2-), from activated human neutrophils.[8][9] This inhibition of the oxidative burst is dose-dependent and may contribute to reducing tissue damage at sites of inflammation.[8][9]

Eosinophils

Eosinophils are centrally involved in allergic inflammation and asthma. Azelastine has demonstrated the ability to inhibit eosinophil chemotaxis in a dose-dependent manner, suggesting it can reduce the accumulation of these cells at inflammatory sites. Furthermore, azelastine can suppress the generation of superoxide from activated eosinophils.[9]

Dendritic Cells (DCs)

Dendritic cells, as antigen-presenting cells, are crucial for initiating and shaping the immune response. Azelastine has been found to possess unique immunomodulatory effects on DCs. Unlike some other antihistamines, azelastine can decrease the lipopolysaccharide (LPS)-induced secretion of the pro-inflammatory cytokines tumor necrosis factor-alpha (TNF-α) and interleukin-12 (IL-12) from murine bone marrow-derived DCs.[10][11] This effect appears to be independent of histamine receptors and may be linked to the inhibition of the NF-κB pathway.[10][11]

Lymphocytes

Azelastine also modulates the activity of lymphocytes. In vitro studies using peripheral blood mononuclear cells (PBMCs) have shown that azelastine can suppress lymphocyte activation.[12][13] Specifically, it has been observed to inhibit the phytohemagglutinin (PHA)-induced expression of the activation markers CD25 and HLA-DR on T-lymphocytes.[12][13][14]

Inhibition of Inflammatory Mediators

Azelastine's anti-inflammatory activity is further underscored by its ability to inhibit the production and release of a wide range of pro-inflammatory mediators.

Cytokines and Chemokines

Azelastine has been shown to inhibit the secretion of several key cytokines and chemokines from various cell types. In human mast cells, azelastine inhibits the release of IL-6, TNF-α, and IL-8.[5] In human peripheral blood leukocytes, it suppresses the production of IL-2, IL-3, and IL-4 in response to Concanavalin A stimulation.[15] Furthermore, in LPS-stimulated murine dendritic cells, azelastine reduces the secretion of TNF-α and IL-12.[10][11]

Leukotrienes

Leukotrienes are potent lipid mediators of inflammation. Azelastine has been demonstrated to inhibit the synthesis of leukotrienes, including leukotriene C4 (LTC4) and leukotriene B4 (LTB4).[1][16][17] This inhibition is achieved, in part, through the suppression of phospholipase A2 activity and, in the case of LTC4, by also inhibiting LTC4 synthase.[16]

Reactive Oxygen Species (ROS)

As mentioned previously, azelastine effectively inhibits the generation of ROS from inflammatory cells.[8] Studies on human neutrophils and eosinophils have shown a dose-dependent inhibition of superoxide anion (O2-) production upon stimulation with various activators.[9]

Adhesion Molecules

Azelastine can downregulate the expression of intercellular adhesion molecule-1 (ICAM-1) on nasal epithelial cells.[18] ICAM-1 plays a crucial role in the recruitment and adhesion of inflammatory cells, and its downregulation by azelastine further contributes to its anti-inflammatory effect.[18]

Modulation of Signaling Pathways

The anti-inflammatory effects of azelastine are mediated through its interaction with several key intracellular signaling pathways.

NF-κB Signaling Pathway

The transcription factor nuclear factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of numerous pro-inflammatory genes. Azelastine has been shown to inhibit the activation of NF-κB in human mast cells.[5] This inhibition is a likely mechanism for its suppression of cytokine and chemokine production.[5][10][11]

Caption: Azelastine inhibits the NF-κB signaling pathway.

Calcium Signaling

Intracellular calcium (Ca2+) mobilization is a critical step in the activation of many inflammatory cells. Azelastine has been shown to inhibit the increase in intracellular Ca2+ levels in response to various stimuli in cells such as guinea pig peritoneal macrophages and human mast cells.[5][19] This interference with calcium signaling likely contributes to its inhibitory effects on mediator release.

Caption: Azelastine inhibits intracellular calcium mobilization.

Quantitative Data Summary

The following tables summarize the quantitative data on the inhibitory effects of azelastine from various in vitro studies.

Table 1: Inhibition of Inflammatory Mediators by Azelastine

| Mediator | Cell Type | Stimulus | Azelastine Concentration | % Inhibition / IC50 | Reference |

| TNF-α | Human Mast Cells | anti-IgE | 6 µM | ~80% | [5] |

| IL-6 | Human Mast Cells | anti-IgE | 24 µM | ~83% | [5] |

| IL-8 | Human Mast Cells | anti-IgE | 60 µM | ~99% | [5] |

| TNF-α | Murine Dendritic Cells | LPS | 10 µM | Significant decrease | [10][11] |

| IL-12 | Murine Dendritic Cells | LPS | 10 µM | Significant decrease | [10][11] |

| LTC4 | Rat Basophilic Leukemia (RBL)-1 Cells | A23187 | 1-100 µM | Dose-dependent | [16] |

| LTB4 | Rat Basophilic Leukemia (RBL)-1 Cells | A23187 | 1-100 µM | Dose-dependent | [16] |

| Leukotrienes | Human Neutrophils & Eosinophils | - | IC50 = 0.9-1.1 µM | - | [1] |

| Superoxide (O2-) | Human Neutrophils & Eosinophils | Various | 10⁻⁷ to 10⁻⁵ M | Dose-dependent | [9] |

| Histamine Release | Human Mast Cells | anti-IgE | 24 µM | Significant inhibition | [7] |

| Tryptase Release | Human Mast Cells | anti-IgE | 24 µM | Significant inhibition | [7] |

| PGE2 Release | Guinea Pig Macrophages | PAF or FMLP | IC50 = 10 µM | - | [19] |

Table 2: Effects of Azelastine on Cellular Functions

| Cellular Function | Cell Type | Assay | Azelastine Concentration | Effect | Reference |

| NF-κB Activation | Human Mast Cells | EMSA | 24 µM | Inhibition | [5] |

| Intracellular Ca²⁺ Increase | Guinea Pig Macrophages | Fura-2 | IC50 = 16 µM (vs PAF) | Inhibition | [19] |

| Eosinophil Chemotaxis | Human Eosinophils | Boyden Chamber | Serial dilutions | Dose-dependent inhibition | |

| ICAM-1 Expression | Human Nasal Epithelial Cells | - | - | Downregulation | [18] |

| T-cell Activation (CD25 & HLA-DR) | Human PBMCs | Flow Cytometry | 10⁻⁷ M & 10⁻⁶ M | Significant suppression | [14] |

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in this guide.

Mast Cell Degranulation Assay

Caption: Workflow for a typical mast cell degranulation assay.

-

Objective: To assess the ability of azelastine to inhibit the release of inflammatory mediators from mast cells.

-

Cell Culture: Human cord blood-derived mast cells (hCBMCs) or a rat basophilic leukemia cell line (RBL-2H3) are commonly used.

-

Sensitization: Cells are sensitized overnight with human IgE.

-

Azelastine Treatment: Sensitized cells are pre-incubated with various concentrations of azelastine for a short period (e.g., 5 minutes).

-

Stimulation: Mast cell degranulation is induced by adding a secretagogue such as anti-IgE or compound 48/80.

-

Mediator Quantification: After a defined incubation period (e.g., 30 minutes), the cell supernatant is collected. The concentration of released mediators, such as histamine or tryptase, is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Data Analysis: The percentage inhibition of mediator release by azelastine is calculated relative to the stimulated control.

Cytokine Release Assay (ELISA)

-

Objective: To measure the effect of azelastine on the production and secretion of specific cytokines.

-

Cell Culture and Stimulation: Relevant immune cells (e.g., human mast cells, murine dendritic cells, human PBMCs) are cultured. The cells are then stimulated with an appropriate agent to induce cytokine production (e.g., anti-IgE for mast cells, LPS for dendritic cells, PHA for PBMCs).

-

Azelastine Treatment: Cells are co-incubated with the stimulus and various concentrations of azelastine for a specified duration (e.g., 6-24 hours).

-

ELISA Protocol:

-

A microplate is coated with a capture antibody specific for the cytokine of interest.

-

Cell culture supernatants are added to the wells, and the cytokine binds to the capture antibody.

-

A detection antibody, also specific for the cytokine and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate for the enzyme is added, resulting in a color change.

-

The absorbance is measured using a microplate reader, and the cytokine concentration is determined by comparison to a standard curve.

-

NF-κB Activation Assay (EMSA)

-

Objective: To determine if azelastine inhibits the activation of the transcription factor NF-κB.

-

Nuclear Extract Preparation: Cells are stimulated in the presence or absence of azelastine. Nuclear extracts containing activated transcription factors are then prepared.

-

Probe Labeling: A DNA oligonucleotide probe containing the NF-κB consensus binding sequence is labeled, typically with a radioisotope (³²P) or a non-radioactive tag (e.g., biotin).

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts. If activated NF-κB is present, it will bind to the probe.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or a chemiluminescent detection system (for non-radioactive probes). A "shift" in the mobility of the probe indicates the presence of a protein-DNA complex.

Reactive Oxygen Species (ROS) Production Assay

-

Objective: To quantify the effect of azelastine on the production of ROS by inflammatory cells.

-

Cell Isolation: Neutrophils or eosinophils are isolated from human peripheral blood.

-

Assay Principle: The assay often utilizes the reduction of cytochrome c by superoxide anions, which can be measured spectrophotometrically.

-

Procedure:

-

Isolated cells are pre-incubated with azelastine at various concentrations.

-

The cells are then stimulated with an agonist such as phorbol myristate acetate (PMA) or N-formyl-methionyl-leucyl-phenylalanine (fMLP) in the presence of cytochrome c.

-

The change in absorbance at 550 nm, corresponding to the reduction of cytochrome c, is monitored over time.

-

-

Data Analysis: The rate of superoxide production is calculated from the rate of cytochrome c reduction, and the inhibitory effect of azelastine is determined.

Conclusion

The in vitro evidence presented in this technical guide strongly supports the characterization of azelastine as an anti-inflammatory agent with a mechanism of action that extends beyond H1 receptor antagonism. Its ability to stabilize mast cells, inhibit the production of a broad range of inflammatory mediators including cytokines and leukotrienes, and modulate key signaling pathways such as NF-κB and intracellular calcium mobilization, highlights its multifaceted immunomodulatory properties. These findings provide a robust scientific rationale for its clinical efficacy and suggest its potential for broader therapeutic applications in inflammatory conditions. Further research into the intricate molecular interactions of azelastine within these pathways will continue to enhance our understanding of its full therapeutic potential.

References

- 1. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Expression of ICAM-1 in nasal epithelium and levels of soluble ICAM-1 in nasal lavage fluid during human experimental rhinovirus infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. med.upenn.edu [med.upenn.edu]

- 5. Compound 48/80, a Mast Cell Stimulator, Enhances Synthesis of IgE and IgG Induced by Intranasal Application of Ovalbumin in Mice [jstage.jst.go.jp]

- 6. Principle and Protocol of EMSA - Creative BioMart [creativebiomart.net]

- 7. A radiochemical assay for detection of leukotriene B4 production from isolated cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. walshmedicalmedia.com [walshmedicalmedia.com]

- 9. Measurement of the Intracellular Calcium Concentration with Fura-2 AM Using a Fluorescence Plate Reader - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Determination of the Intracellular Calcium Concentration in Peritoneal Macrophages Using Microfluorimetry [bio-protocol.org]

- 11. Measurement of Oxidative Burst in Neutrophils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Application of the electrochemistry of cytochrome c to the measurement of superoxide radical production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Boyden Chamber Assay | Springer Nature Experiments [experiments.springernature.com]

- 15. New method for the measurement of eosinophil migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Fura-2 AM calcium imaging protocol | Abcam [abcam.com]

- 17. merckmillipore.com [merckmillipore.com]

- 18. researchgate.net [researchgate.net]

- 19. Measurement of superoxide anion production using maximal rate of cytochrome (III) C reduction in phorbol ester stimulated neutrophils, immobilised to microtiter plates - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Pharmacodynamics of Azelastine in Cellular Models: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pharmacodynamics of azelastine in various cellular models. Azelastine, a second-generation antihistamine, exhibits a complex pharmacological profile that extends beyond its primary histamine H1 receptor antagonism. This document delves into its molecular mechanisms, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates.

Core Pharmacodynamic Properties of Azelastine

Azelastine is a potent H1 receptor antagonist, but its therapeutic efficacy in allergic and inflammatory conditions is also attributed to its ability to stabilize mast cells, inhibit the release of a wide array of inflammatory mediators, and modulate key signaling pathways in immune cells. In vitro studies have been instrumental in elucidating these multifaceted effects.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of azelastine's activity in various cellular models.

Table 1: Inhibition of Mediator Release by Azelastine

| Cell Type | Stimulus | Mediator Inhibited | Concentration for Maximal Inhibition / IC50 | Reference |

| Human Cord Blood-Derived Mast Cells (hCBMCs) | anti-IgE | TNF-α | 6 µM (80% inhibition) | [1][2] |

| Human Cord Blood-Derived Mast Cells (hCBMCs) | anti-IgE | IL-6 | 24 µM (83% inhibition) | [1][2] |

| Human Cord Blood-Derived Mast Cells (hCBMCs) | anti-IgE | IL-8 | 60 µM (99% inhibition) | [1][2] |

| Human Cord Blood-Derived Mast Cells (hCBMCs) | anti-IgE | Histamine & Tryptase | 24 µM | [3] |

| Eosinophilic Leukemia Cell Line (EoL-1) | PAF | Eosinophil Cationic Protein (ECP) | Therapeutic concentrations (10⁻⁸ to 10⁻⁹ M) | |

| Eosinophilic Leukemia Cell Line (EoL-1) | Aggregated IgG | Eosinophil Cationic Protein (ECP) | Therapeutic concentrations (10⁻⁸ to 10⁻⁹ M) | [4] |

| Rat Mast Cell Line (RBL-2H3) | Antigen | TNF-α | IC50: 25.7 ± 3.4 µM | |

| Rat Mast Cell Line (RBL-2H3) | Ionomycin | TNF-α | IC50: 1.66 ± 0.45 µM | [5] |

| Human Peripheral Blood Leukocytes (PBLs) | Concanavalin A | IL-2, IL-3, IL-4 | 0.5 - 1.0 µg/ml | [6] |

Table 2: Modulation of Intracellular Signaling by Azelastine

| Cell Type | Stimulus | Signaling Event Inhibited | IC50 / Effective Concentration | Reference |

| Human Cord Blood-Derived Mast Cells (hCBMCs) | anti-IgE | NF-κB Activation | 24 µM | [1][2] |

| Human Cord Blood-Derived Mast Cells (hCBMCs) | anti-IgE | Intracellular Ca²⁺ Increase | 24 µM | [1][2] |

| Eosinophilic Leukemia Cell Line (EoL-1) | PAF | Ca²⁺ Influx | IC50: 1 x 10⁻⁸ M | [4] |

| Eosinophilic Leukemia Cell Line (EoL-1) | fMLP | Ca²⁺ Influx | IC50: 1 x 10⁻⁷ M | [4] |

| Cultured Rabbit Airway Smooth Muscle | Endothelin-1 | Ca²⁺ Mobilization | IC50: 6.7 ± 2.9 x 10⁻⁵ M | [7] |

| Cultured Rabbit Airway Smooth Muscle | Histamine | Ca²⁺ Mobilization | IC50: 7 x 10⁻⁵ M | [7] |

| BV2 Microglial Cells | LPS | JNK/NF-κB Pathway | 3 µM and above | [8] |

Table 3: Receptor Binding and Antiviral Activity of Azelastine

| Target | Assay | Cell/System | IC50 / EC50 | Reference |

| Histamine H1 Receptor | Radioligand Binding ([³H]pyrilamine) | Human Lung Membranes | High affinity (lower than other antihistamines) | [9] |

| Beta-Adrenergic Receptors | Radioligand Binding ([¹²⁵I]pindolol) | Human Lung Membranes | Very low affinity | [9] |

| Muscarinic Receptors | Radioligand Binding ([³H]quinuclidinyl benzilate) | Human Lung Membranes | Very low affinity | [9] |

| SARS-CoV-2 (D614G) | Antiviral Assay | Vero E6 Cells | EC50: 2.2 - 6.5 µM | [10] |

| SARS-CoV-2 Variants (Alpha, Beta, Delta) | Antiviral Assay | Vero-TMPRSS2/ACE2 Cells | EC50: 2.8 - 6.5 µM | [11] |

Key Experimental Protocols

This section provides detailed methodologies for key in vitro experiments used to characterize the pharmacodynamics of azelastine.

Mast Cell Stabilization and Mediator Release Assay

This protocol is based on studies using human cord blood-derived mast cells (hCBMCs).

-

Cell Culture: hCBMCs are cultured from CD34+ progenitor cells isolated from human umbilical cord blood.

-

Sensitization: Mast cells are sensitized overnight with human IgE.

-

Azelastine Treatment: Sensitized cells are pre-incubated with various concentrations of azelastine (e.g., 0.01 to 60 µM) or vehicle control for 5 minutes.

-

Stimulation: Cells are then challenged with anti-IgE antibody for a specified duration (e.g., 30 minutes for histamine/tryptase release, 6 hours for cytokine release).

-

Mediator Quantification:

-

Histamine and Tryptase: Supernatants are collected, and mediator levels are quantified using specific enzyme-linked immunosorbent assays (ELISAs).

-

Cytokines (TNF-α, IL-6, IL-8): Supernatants are analyzed by specific ELISAs to determine cytokine concentrations.

-

-

Data Analysis: The percentage inhibition of mediator release by azelastine is calculated relative to the vehicle-treated, stimulated control.

NF-κB Activation Assay (Electrophoretic Mobility Shift Assay - EMSA)

This protocol outlines the procedure to assess the effect of azelastine on NF-κB activation in mast cells.

-

Cell Treatment: IgE-sensitized hCBMCs are pre-treated with azelastine (e.g., 24 µM) for 5 minutes, followed by stimulation with anti-IgE for 1 hour.

-

Nuclear Extract Preparation: Nuclear proteins are extracted from the treated cells using a nuclear extraction kit.

-

EMSA Probe: A double-stranded oligonucleotide probe containing the consensus binding site for NF-κB is labeled with a radioactive isotope (e.g., ³²P) or a non-radioactive label.

-

Binding Reaction: The labeled probe is incubated with the nuclear extracts to allow the formation of NF-κB-DNA complexes.

-

Electrophoresis: The reaction mixtures are resolved on a non-denaturing polyacrylamide gel.

-

Detection: The gel is dried and exposed to X-ray film (for radioactive probes) or imaged using a chemiluminescence detector (for non-radioactive probes) to visualize the protein-DNA complexes. A decrease in the intensity of the shifted band in azelastine-treated samples indicates inhibition of NF-κB activation.

Intracellular Calcium Mobilization Assay

This protocol describes the measurement of intracellular calcium levels in response to stimuli.

-

Cell Loading: Cultured cells (e.g., hCBMCs or airway smooth muscle cells) are loaded with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Azelastine Pre-treatment: The dye-loaded cells are pre-incubated with azelastine at various concentrations.

-

Stimulation: A specific agonist (e.g., anti-IgE, histamine, or endothelin-1) is added to the cells.

-

Fluorescence Measurement: Changes in intracellular calcium concentration are monitored in real-time using a fluorometer or a confocal microscope by measuring the fluorescence intensity of the calcium indicator.

-

Data Analysis: The peak fluorescence intensity or the area under the curve is quantified to determine the extent of calcium mobilization, and the inhibitory effect of azelastine is calculated.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways modulated by azelastine and a typical experimental workflow.

Caption: Azelastine's multifaceted mechanism of action in mast cells.

Caption: A generalized workflow for in vitro evaluation of azelastine.

Conclusion

The pharmacodynamics of azelastine in cellular models reveal a complex and therapeutically beneficial profile. Its ability to act as a potent H1 receptor antagonist is complemented by significant anti-inflammatory and mast cell-stabilizing properties. These effects are mediated through the modulation of critical signaling pathways, including the inhibition of intracellular calcium mobilization and the NF-κB and JNK pathways, ultimately leading to a broad suppression of inflammatory mediator release. The quantitative data and detailed protocols presented in this guide provide a valuable resource for researchers and drug development professionals working to further understand and leverage the multifaceted therapeutic potential of azelastine.

References

- 1. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. Azelastine's inhibition of histamine and tryptase release from human umbilical cord blood-derived cultured mast cells as well as rat skin mast cell-induced vascular permeability: comparison with olopatadine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Inhibitory effects of azelastine hydrochloride on Ca2+ influx, actin polymerization and release of eosinophil cationic protein of an eosinophilic leukaemia cell line EoL-1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Suppression of TNF-alpha secretion by azelastine in a rat mast (RBL-2H3) cell line: evidence for differential regulation of TNF-alpha release, transcription, and degranulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibitory action of azelastine on cytokine production from human peripheral blood leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Action of azelastine on intracellular Ca2+ in cultured airway smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Suppression of LPS-Induced Inflammation and Cell Migration by Azelastine through Inhibition of JNK/NF-κB Pathway in BV2 Microglial Cells [mdpi.com]

- 9. The interaction of azelastine with human lung histamine H1, beta, and muscarinic receptor-binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. frontiersin.org [frontiersin.org]

- 11. Frontiers | The Anti-Histamine Azelastine, Identified by Computational Drug Repurposing, Inhibits Infection by Major Variants of SARS-CoV-2 in Cell Cultures and Reconstituted Human Nasal Tissue [frontiersin.org]

The Unveiling of Azelastine's Immunomodulatory Core: A Technical Guide to its Attenuation of Cytokine Release

For Immediate Release

This technical guide provides an in-depth analysis of the scientific discoveries surrounding azelastine's significant impact on cytokine release, a cornerstone of its anti-inflammatory properties that extends beyond its well-established H1 receptor antagonism. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes key quantitative data, delineates experimental methodologies, and visualizes the core signaling pathways implicated in azelastine's mechanism of action.

Executive Summary

Azelastine, a second-generation antihistamine, has demonstrated a potent ability to inhibit the release of a spectrum of pro-inflammatory cytokines from various immune cells. This activity is central to its therapeutic efficacy in allergic and inflammatory conditions. Key findings indicate that azelastine significantly suppresses the secretion of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-8 (IL-8), among others. The primary mechanism for this inhibition is attributed to its ability to stabilize mast cells and, crucially, to interfere with key intracellular signaling cascades, including the inhibition of intracellular calcium mobilization and the suppression of Nuclear Factor-kappa B (NF-κB) activation. This guide will dissect the foundational research that has illuminated these multifaceted immunomodulatory effects.

Quantitative Analysis of Cytokine Inhibition

The inhibitory effects of azelastine on cytokine release have been quantified in several key in vitro studies. The data presented below summarizes these findings, offering a clear comparison of azelastine's potency across different cytokines and experimental conditions.

Table 2.1: Azelastine's Inhibitory Effect on Cytokine Release from Human Mast Cells

| Cytokine | Cell Type | Stimulant | Azelastine Concentration (µM) | Percent Inhibition (%) | Reference |

| TNF-α | hCBMC¹ | anti-IgE | 6 | ~80 | [1][2][3][4] |

| IL-6 | hCBMC¹ | anti-IgE | 24 | 83 | [1][2][3][4] |

| IL-8 | hCBMC¹ | anti-IgE | 60 | 99 | [1][2][3][4] |

| IL-6 | CHMC² | anti-IgE | 24 | 83 | [5] |

¹ hCBMC: human Umbilical Cord Blood-derived cultured Mast Cells ² CHMC: Cultured Human Mast Cells

Table 2.2: Azelastine's Effect on Cytokine Generation in Human Leukocytes

| Cytokine | Cell Type | Stimulant | Azelastine Concentration (µM) | Outcome | Reference |

| TNF-α | PBL³, HM⁴ | Not Specified | 10 | Decreased to 1/3 to 2/3 of control | [6] |

| IL-1β | PBL³, HM⁴ | Not Specified | 10 | Decreased to 1/3 to 2/3 of control | [6] |

| GM-CSF | PBL³, HM⁴ | Not Specified | 10 | Decreased to 1/3 to 2/3 of control | [6] |

| IL-6 | PBL³, HM⁴ | Not Specified | 10 | Decreased to 1/3 to 2/3 of control | [6] |

| IL-2 | PBL³ | Concanavalin A | 0.5 - 1.0 µg/mL | Strong suppression | [7] |

| IL-3 | PBL³ | Concanavalin A | 0.5 - 1.0 µg/mL | Strong suppression | [7] |

| IL-4 | PBL³ | Concanavalin A | 0.5 - 1.0 µg/mL | Strong suppression | [7][8] |

³ PBL: Peripheral Blood Lymphocytes ⁴ HM: Human Monocytes

Core Mechanism of Action: Signaling Pathway Inhibition

Azelastine's influence on cytokine release is not merely a consequence of H1 receptor blockade but stems from its direct intervention in the intracellular signaling pathways that govern inflammation.[9] Research points to two primary nodes of action: the attenuation of intracellular calcium influx and the inhibition of the NF-κB signaling pathway.[1][2][3][4][6]

Inhibition of Intracellular Calcium and NF-κB Activation

Upon mast cell activation, such as through IgE receptor cross-linking, a cascade of intracellular events is initiated, leading to the release of inflammatory mediators. A critical step in this process is the increase in intracellular calcium concentration ([Ca²⁺]i), which acts as a second messenger for various downstream pathways, including the activation of the transcription factor NF-κB. NF-κB is a pivotal regulator of genes encoding pro-inflammatory cytokines like IL-6, TNF-α, and IL-8.

Studies have demonstrated that azelastine can inhibit the anti-IgE-induced increase in intracellular Ca²⁺ levels.[1][3] This disruption of calcium signaling, in turn, contributes to the suppression of NF-κB activation.[1][2][3][4][6] By preventing the translocation of NF-κB to the nucleus, azelastine effectively halts the transcription of target cytokine genes, thereby reducing their synthesis and secretion.[4][6][10]

Caption: Azelastine's inhibition of Ca²⁺ and NF-κB pathways.

Key Experimental Protocols

The discovery of azelastine's effects on cytokine release is underpinned by rigorous in vitro experimentation. The following sections detail the methodologies employed in the seminal studies.

Human Mast Cell Culture and Stimulation

A pivotal model for these investigations involves the use of normal human umbilical cord blood-derived cultured mast cells (hCBMC).[1][11]

-

Cell Culture: CD34+ progenitor cells are isolated from human umbilical cord blood and cultured in the presence of stem cell factor (SCF) and IL-6 for an extended period (typically 14-16 weeks) to differentiate into mature mast cells.[5]

-

Sensitization: The cultured mast cells are sensitized by incubation with human IgE for a period of up to 72 hours. This process primes the cells to respond to an allergic stimulus.[2]

-

Azelastine Pre-treatment: Prior to stimulation, sensitized hCBMCs are pre-incubated with varying concentrations of azelastine (e.g., 0.01 to 60 µM) for a short duration, typically 5 minutes. A vehicle control (the solution without azelastine) is run in parallel.[1][3][4]

-

Stimulation: The cells are then challenged with an anti-IgE antibody for a period of 6 hours to induce degranulation and cytokine synthesis.[1][4]

-

Cytokine Measurement: Following stimulation, the cell culture supernatant is collected. The concentrations of secreted cytokines (IL-6, TNF-α, IL-8) are quantified using a standard Enzyme-Linked Immunosorbent Assay (ELISA).[1][4]

Caption: Experimental workflow for hCBMC cytokine release assay.

Measurement of Intracellular Signaling Events

-

Intracellular Calcium ([Ca²⁺]i) Measurement: To assess the impact on calcium signaling, IgE-sensitized hCBMCs are loaded with a calcium-sensitive fluorescent dye. Following pre-treatment with azelastine and subsequent stimulation with anti-IgE, the changes in intracellular calcium levels are monitored and quantified using confocal microscopy.[1][4]

-

NF-κB Activation Assay: The activation of NF-κB is determined using an Electrophoretic Mobility Shift Assay (EMSA). Nuclear extracts are prepared from hCBMCs after treatment and stimulation. These extracts are then incubated with a radiolabeled DNA probe containing the NF-κB binding site. The protein-DNA complexes are separated by polyacrylamide gel electrophoresis. A reduction in the shifted band in azelastine-treated cells compared to controls indicates inhibition of NF-κB activation.[1][4]

Conclusion and Implications

The discovery of azelastine's ability to inhibit the release of key pro-inflammatory cytokines represents a significant advancement in the understanding of its therapeutic action. The evidence strongly indicates that its clinical benefits are derived not only from its primary function as a histamine H1 receptor antagonist but also from its profound immunomodulatory effects. By targeting the fundamental mechanisms of inflammation, specifically the inhibition of intracellular calcium mobilization and the NF-κB signaling pathway, azelastine offers a multi-pronged approach to managing allergic and inflammatory diseases.

For drug development professionals, these findings highlight the potential for designing novel therapeutics that target these specific intracellular signaling nodes. For researchers, the detailed methodologies presented herein provide a robust framework for further investigation into the anti-inflammatory properties of both existing and novel compounds. The continued exploration of azelastine's multifaceted mechanism of action will undoubtedly pave the way for more effective treatments for a wide range of inflammatory disorders.

References

- 1. Azelastine inhibits secretion of IL-6, TNF-alpha and IL-8 as well as NF-kappaB activation and intracellular calcium ion levels in normal human mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. karger.com [karger.com]

- 3. scholars.nova.edu [scholars.nova.edu]

- 4. researchgate.net [researchgate.net]

- 5. Azelastine is more potent than olopatadine n inhibiting interleukin-6 and tryptase release from human umbilical cord blood-derived cultured mast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Suppression by azelastine hydrochloride of NF-kappa B activation involved in generation of cytokines and nitric oxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Inhibitory action of azelastine on cytokine production from human peripheral blood leukocytes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of azelastine on the level of serum interleukin-4 and soluble CD23 antigen in the treatment of nasal allergy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Unique immunomodulatory effects of azelastine on dendritic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Suppression of LPS-Induced Inflammation and Cell Migration by Azelastine through Inhibition of JNK/NF-κB Pathway in BV2 Microglial Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 11. karger.com [karger.com]

Unveiling the Pleiotropic Profile of Azelastine: An In-depth Technical Guide to its Off-Target Effects

For Researchers, Scientists, and Drug Development Professionals

Abstract

Azelastine, a second-generation antihistamine, is primarily recognized for its potent and selective antagonism of the histamine H1 receptor, forming the cornerstone of its efficacy in treating allergic rhinitis and conjunctivitis. However, a growing body of evidence reveals a far more complex pharmacological profile, characterized by a range of "off-target" effects that contribute to its therapeutic actions and potential side-effect profile. This technical guide provides a comprehensive investigation into these secondary mechanisms, offering quantitative data on its interactions with various molecular targets, detailed experimental protocols for assessing these effects, and visual representations of the implicated signaling pathways. Understanding this pleiotropic nature is critical for optimizing its clinical application, exploring new therapeutic indications, and guiding the development of future compounds with refined selectivity.

Introduction

Azelastine is a phthalazinone derivative that has been in clinical use for decades for the management of allergic conditions.[1] Its primary mechanism of action is the blockade of the histamine H1 receptor, thereby mitigating the symptoms of allergic reactions.[2] However, the clinical efficacy of azelastine, particularly in conditions like nonallergic vasomotor rhinitis, suggests that its therapeutic benefits extend beyond simple H1 antagonism.[3] This has prompted deeper investigation into its broader pharmacological activity.

This guide synthesizes the current knowledge on the off-target effects of azelastine, focusing on its interactions with other receptors, ion channels, enzymes, and inflammatory mediators. By presenting quantitative data and detailed methodologies, we aim to provide a valuable resource for researchers in pharmacology, drug discovery, and clinical development.

Off-Target Binding Affinities and Functional Activities

Azelastine's interactions with molecular targets beyond the H1 receptor are diverse, ranging from low-affinity binding to functionally significant inhibition. The following tables summarize the available quantitative data on these off-target effects.

Receptor Binding Affinities

While highly selective for the H1 receptor, azelastine exhibits some affinity for other receptors, which may contribute to its overall pharmacological profile.

| Receptor Subtype | Species | Ki (nM) | pKi | IC50 (nM) | Kd (nM) | Comments |

| Adrenergic, α1A | Human/Rat | 50.12 | 7.3 | - | - | Antagonist activity confirmed by plate-based calcium imaging. |

| Adrenergic, β | Human | - | - | >10,000 | - | Very low affinity.[4] |

| Muscarinic | Human | - | - | >10,000 | - | Very low affinity, indicating no significant anticholinergic effect at therapeutic concentrations.[4][5] |

| Serotonin (5-HT) | Guinea Pig | - | - | - | - | Antagonizes serotonin action at higher doses.[6] |

| ACE2 | Human | - | - | - | 258 | Binds to the SARS-CoV-2 entry receptor.[7] |

Ki: Inhibition Constant; IC50: Half-maximal Inhibitory Concentration; Kd: Dissociation Constant. A higher Ki, IC50, or Kd value indicates lower affinity/potency.

Ion Channel Interactions

Azelastine has been shown to interact with several ion channels, with the most notable being the hERG potassium channel, which has implications for cardiac safety.

| Channel | Species | IC50 | Conditions | Comments |

| hERG (Kv11.1) | Human | 11.43 nM | Whole-cell patch clamp in HEK293 cells at 36°C.[8] | Potent blockade, providing a molecular basis for potential arrhythmogenic side effects.[8] |

| L-type Ca2+ | Human | 26,210 nM (26.21 µM) | Whole-cell patch clamp in HEK293 cells.[8] | Inhibition occurs at concentrations significantly higher than therapeutic levels. |

| L-type Ca2+ | Guinea Pig | 20,200 nM (20.2 µM) | Whole-cell patch clamp in ventricular myocytes. | - |

| Low-voltage-activated Ca2+ | Guinea Pig | 24,000 nM (24 µM) | Whole-cell patch clamp in ventricular myocytes. | - |

| TRPV1 | Mouse | - | Live cell Ca2+ signaling in neuronal cells (30 µM azelastine used). | Exhibits direct agonist activity, leading to channel desensitization. |

Enzyme and Mediator Inhibition

Azelastine's anti-inflammatory properties are partly attributable to its inhibitory effects on various enzymes and the release of inflammatory mediators.

| Target | Species/Cell Type | IC50 / Ki | Comments |

| Cytochrome P450 Enzymes | |||

| CYP2D6 | Human | Ki = 1,200 nM (1.2 µM) | Competitive inhibition; the most potent effect among CYPs tested. |

| CYP2C19 | Human | Ki = 21,900 nM (21.9 µM) | Competitive inhibition. |

| CYP3A4 | Human | Ki = 23,700 nM (23.7 µM) | Competitive inhibition. |

| CYP2C9 | Human | Ki = 13,900 nM (13.9 µM) | Competitive inhibition. |

| Cholinesterases | |||

| Acetylcholinesterase (AChE) | - | IC50 = 9,200 nM (9.2 µM) | Dual inhibitor of both AChE and BChE.[9] |

| Butyrylcholinesterase (BChE) | - | IC50 = 4,890 nM (4.89 µM) | [9] |

| Inflammatory Mediators & Enzymes | |||

| Histamine Release | Rabbit Leukocytes | IC50 = 4,500 nM (4.5 µM) | Inhibition of allergic histamine release. |

| 5-Lipoxygenase (5-LO) | Human Neutrophils/Eosinophils | IC50 = 900 - 1,100 nM (0.9 - 1.1 µM) | Inhibition of leukotriene generation and release.[10] |

| 5-Lipoxygenase (5-LO) | Murine Peritoneal Cells | IC50 = 10,000 nM (10 µM) | Moderate inhibitory activity in intact cells.[10] |

| Leukotriene C4 Synthase | Rat Basophilic Leukemia (RBL)-1 cells | - | Direct inhibition of the enzyme.[11] |

| Phospholipase A2 | RBL-1 cells | - | Inhibition of arachidonic acid release.[11] |

Key Off-Target Signaling Pathways

The off-target activities of azelastine implicate several key cellular signaling pathways. Understanding these pathways is essential for elucidating the full spectrum of its pharmacological effects.

Mast Cell Stabilization and Anti-inflammatory Signaling

Azelastine's ability to stabilize mast cells and inhibit the release of various inflammatory mediators goes beyond its H1 receptor antagonism. This involves modulation of intracellular calcium levels and downstream signaling cascades.

hERG Channel Blockade

The interaction of azelastine with the hERG potassium channel is a critical consideration for cardiac safety, as inhibition of this channel can lead to QT interval prolongation.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the off-target effects of azelastine. These protocols are synthesized from standard practices and specific details mentioned in the cited literature.

Radioligand Binding Assay for Receptor Affinity (e.g., H1, Adrenergic, Muscarinic)

This protocol describes a competitive binding assay to determine the affinity (Ki) of azelastine for a specific receptor.

Objective: To quantify the binding affinity of azelastine to a target receptor by measuring its ability to displace a specific radioligand.

Materials:

-

Receptor Source: Human lung membrane preparations or cells stably expressing the receptor of interest (e.g., HEK293 cells).[4]

-

Radioligands:

-

Test Compound: Azelastine hydrochloride dissolved in an appropriate buffer.

-

Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.

-

Non-specific Binding Control: A high concentration of a known, non-radioactive ligand for the target receptor (e.g., unlabelled diphenhydramine for H1 receptors).

-

Instrumentation: Scintillation counter or gamma counter, 96-well filter plates (e.g., GF/C), vacuum filtration manifold.

Procedure:

-

Membrane Preparation: Homogenize tissue or cells in lysis buffer and prepare membrane fractions by differential centrifugation. Resuspend the final membrane pellet in the assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate, combine in each well:

-

Receptor membrane preparation (typically 50-100 µg protein).

-

A fixed concentration of the appropriate radioligand (typically at or near its Kd value).

-

Varying concentrations of azelastine (e.g., 10-11 to 10-5 M).

-

For total binding wells, add assay buffer instead of azelastine.

-

For non-specific binding wells, add the non-specific binding control.

-

-